
BOC-VAL-ARG-AMC HCL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is widely used in biochemical assays to measure the activity of trypsin-like serine proteases and thrombin . The compound is characterized by its ability to produce a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BOC-VAL-ARG-AMC HCL involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by coupling with 7-amido-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is then lyophilized and packaged under controlled conditions to maintain stability .
化学反应分析
Types of Reactions
BOC-VAL-ARG-AMC HCL primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for proteases, which cleave the peptide bond between the amino acids and the AMC moiety .
Common Reagents and Conditions
Enzymes: Trypsin, thrombin, and other serine proteases.
Buffers: Tris-HCl buffer (pH 8.0) is commonly used to maintain the optimal pH for enzyme activity.
Reaction Conditions: The reactions are typically carried out at 37°C to mimic physiological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence .
科学研究应用
BOC-VAL-ARG-AMC HCL has a wide range of applications in scientific research:
作用机制
The mechanism of action of BOC-VAL-ARG-AMC HCL involves its cleavage by specific proteases. The proteases recognize and bind to the peptide sequence (Val-Pro-Arg) and cleave the bond between the arginine and AMC moiety. This cleavage releases the AMC, which then fluoresces upon excitation . The fluorescence intensity is directly proportional to the protease activity, allowing for quantitative measurement.
相似化合物的比较
Similar Compounds
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: Another fluorogenic substrate used for measuring furin activity.
Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for different proteases.
Uniqueness
BOC-VAL-ARG-AMC HCL is unique due to its specific peptide sequence, which makes it an ideal substrate for trypsin-like serine proteases and thrombin. Its high sensitivity and specificity make it a preferred choice in various biochemical assays .
属性
CAS 编号 |
113865-96-6 |
|---|---|
分子式 |
C26H39ClN6O6 |
分子量 |
567.08 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


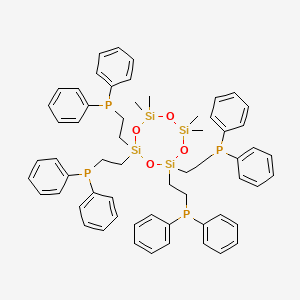
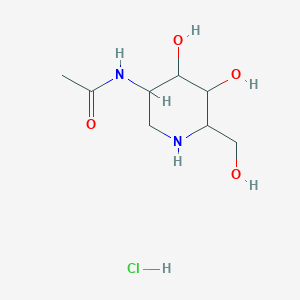
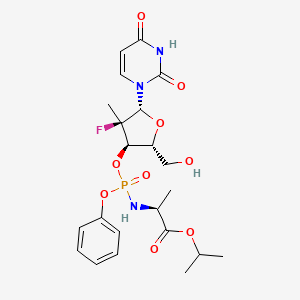
![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1142257.png)
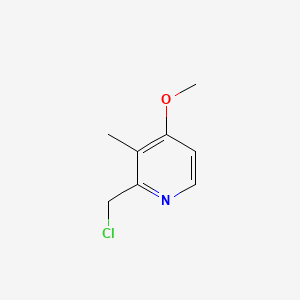
![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)
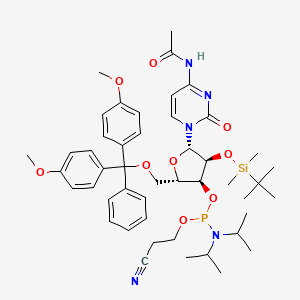
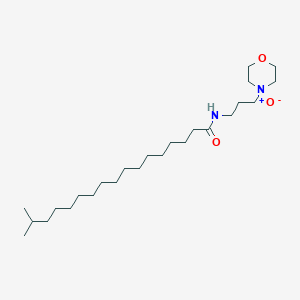
![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
